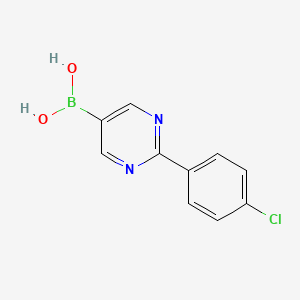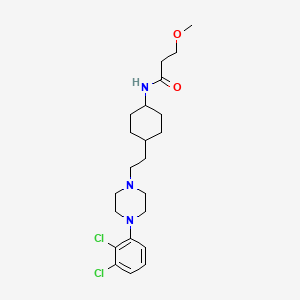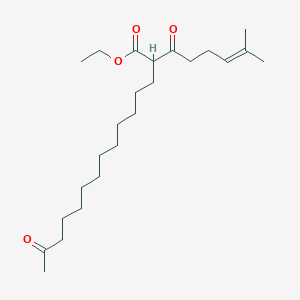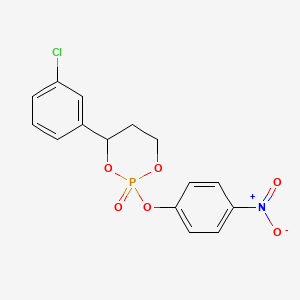
4-(3-Chlorophenyl)-2-(4-nitrophenoxy)-1,3,2-dioxaphosphinane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenyl)-2-(4-nitrophenoxy)-1,3,2-dioxaphosphinane 2-oxide is a complex organic compound that belongs to the class of dioxaphosphinanes This compound is characterized by the presence of a chlorophenyl group, a nitrophenoxy group, and a dioxaphosphinane ring with an oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-2-(4-nitrophenoxy)-1,3,2-dioxaphosphinane 2-oxide typically involves the reaction of 3-chlorophenol with 4-nitrophenol in the presence of a phosphorus-containing reagent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chlorophenyl)-2-(4-nitrophenoxy)-1,3,2-dioxaphosphinane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(3-Chlorophenyl)-2-(4-nitrophenoxy)-1,3,2-dioxaphosphinane 2-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Chlorophenyl)-2-(4-nitrophenoxy)-1,3,2-dioxaphosphinane 2-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. The presence of the nitrophenoxy group allows for interactions with biological molecules, potentially disrupting normal cellular functions and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Chlorophenyl)-2-(4-methoxyphenoxy)-1,3,2-dioxaphosphinane 2-oxide
- 4-(3-Chlorophenyl)-2-(4-aminophenoxy)-1,3,2-dioxaphosphinane 2-oxide
Uniqueness
4-(3-Chlorophenyl)-2-(4-nitrophenoxy)-1,3,2-dioxaphosphinane 2-oxide is unique due to the presence of both a chlorophenyl and a nitrophenoxy group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H13ClNO6P |
|---|---|
Poids moléculaire |
369.69 g/mol |
Nom IUPAC |
4-(3-chlorophenyl)-2-(4-nitrophenoxy)-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C15H13ClNO6P/c16-12-3-1-2-11(10-12)15-8-9-21-24(20,23-15)22-14-6-4-13(5-7-14)17(18)19/h1-7,10,15H,8-9H2 |
Clé InChI |
LTBCYGZGEUORSW-UHFFFAOYSA-N |
SMILES canonique |
C1COP(=O)(OC1C2=CC(=CC=C2)Cl)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


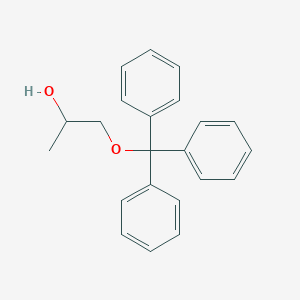
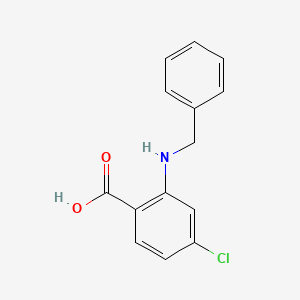

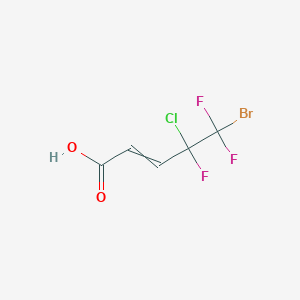

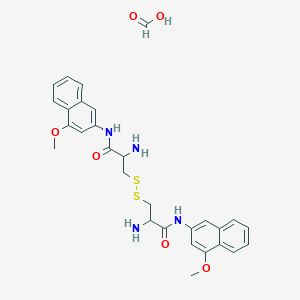
![2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B14081662.png)
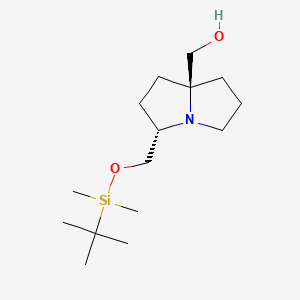
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14081683.png)
![2,2'-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B14081684.png)
![1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081690.png)
